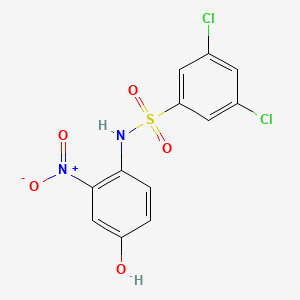

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide

Description

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 3- and 5-positions and a sulfonamide group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, often involving sulfonyl chloride intermediates and aromatic amines. Key spectral data, such as $ ^1H $-NMR signals for NH groups (e.g., singlets near 10–11 ppm), align with sulfonamide derivatives, as observed in analogous structures .

Properties

CAS No. |

920527-20-4 |

|---|---|

Molecular Formula |

C12H8Cl2N2O5S |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

3,5-dichloro-N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8Cl2N2O5S/c13-7-3-8(14)5-10(4-7)22(20,21)15-11-2-1-9(17)6-12(11)16(18)19/h1-6,15,17H |

InChI Key |

JKSHYDLWIRKGQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:

Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.

Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.

Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and sulfonation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Reduction: Formation of 3,5-Dichloro-N-(4-amino-2-nitrophenyl)benzene-1-sulfonamide.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

Compound A : 2,6-Dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

- Structural Features : Shares the dichlorinated benzene-sulfonamide core but replaces the 4-hydroxy-2-nitrophenyl group with a pyridinyl-piperazine moiety and a trimethylpyrazole substituent.

- Key Differences: The absence of nitro and hydroxyl groups reduces polarity compared to the target compound.

Compound B : 3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine

- Structural Features : Replaces the sulfonamide group with a thiadiazine ring and a perfluorophenyl substituent.

- Key Differences :

Compound C : Zoxamide (3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)

Physicochemical and Functional Comparisons

Biological Activity

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C12H8Cl2N2O5S

- Molecular Weight : 335.17 g/mol

- CAS Number : 71424025

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- This compound exhibits significant antibacterial properties against various strains of bacteria. Its efficacy is attributed to the inhibition of bacterial folic acid synthesis, a common mechanism for sulfonamide antibiotics.

-

Anti-inflammatory Effects :

- Recent studies have indicated that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX-1 and COX-2 are critical in managing inflammatory conditions.

-

Anticancer Potential :

- Preliminary research suggests that the compound may have anticancer effects, particularly against certain types of tumors. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

The biological activity of this compound is primarily mediated through:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial growth and inflammation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to increased apoptosis in cancer cells.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: COX Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 25.4 | COX-1 |

| 30.7 | COX-2 |

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on the antibacterial effects of various sulfonamides found that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a treatment option for resistant infections. -

Anti-inflammatory Research :

In a controlled trial assessing the anti-inflammatory effects of this compound in animal models, significant reductions in inflammatory markers were observed, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases. -

Cancer Research :

Preliminary findings from cell line studies indicate that this compound can induce apoptosis in breast cancer cells, providing a basis for further research into its application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.